1-[2-(2,3-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-(2,3-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C18H22O2.
Preparation Methods
The synthesis of 1-[2-(2,3-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 2,3-dimethylphenol with ethylene oxide, followed by further reactions with methoxy and methylbenzene derivatives. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[2-(2,3-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced phenolic derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, along with catalysts such as palladium on carbon and various acids or bases .
Scientific Research Applications
1-[2-(2,3-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-[2-(2,3-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene can be compared with similar compounds such as:
1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidine: This compound has a similar phenoxyethoxy structure but includes a piperidine ring, which may confer different biological activities.
1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol hydrochloride: This derivative has shown promising anticonvulsant and analgesic activities in scientific studies.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds .
Properties
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-13-8-9-17(18(12-13)19-4)21-11-10-20-16-7-5-6-14(2)15(16)3/h5-9,12H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYZTGIWWNDQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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